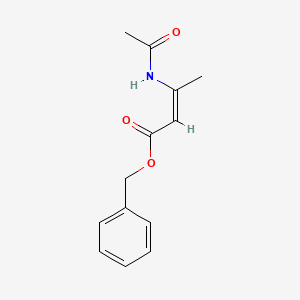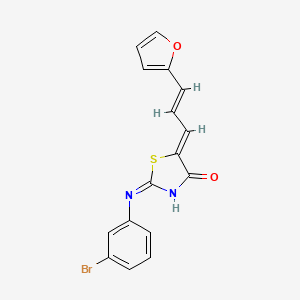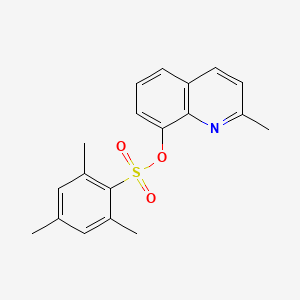
2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-butenoico, 3-(acetilamino)-, éster fenilmetílico, (2Z)- es un compuesto orgánico con la fórmula molecular C13H15NO3. Es un derivado del ácido 2-butenoico, que presenta un grupo acetilamino y un grupo éster fenilmetílico.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del ácido 2-butenoico, 3-(acetilamino)-, éster fenilmetílico, (2Z)- típicamente implica la esterificación del ácido 2-butenoico con alcohol bencílico en presencia de un catalizador ácido. El grupo acetilamino se introduce mediante una reacción de acetilación utilizando anhídrido acético y una base como la piridina. Las condiciones de reacción a menudo requieren temperaturas controladas y solventes específicos para asegurar un alto rendimiento y pureza .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a una escala mayor. El proceso estaría optimizado para la eficiencia, la rentabilidad y la seguridad. Esto incluye el uso de reactivos de calidad industrial, sistemas de reacción automatizados y estrictas medidas de control de calidad para asegurar la consistencia y el cumplimiento de las normas reglamentarias .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-butenoico, 3-(acetilamino)-, éster fenilmetílico, (2Z)- puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol o el doble enlace en un enlace sencillo.
Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar el grupo acetilamino por otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Reactivos como el hidróxido de sodio (NaOH) o el ácido clorhídrico (HCl) pueden facilitar las reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos .
Aplicaciones Científicas De Investigación
El ácido 2-butenoico, 3-(acetilamino)-, éster fenilmetílico, (2Z)- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: El compuesto puede utilizarse en estudios que implican la inhibición de enzimas e interacciones de proteínas.
Industria: Puede utilizarse en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-butenoico, 3-(acetilamino)-, éster fenilmetílico, (2Z)- implica su interacción con objetivos moleculares específicos. El grupo acetilamino puede formar enlaces de hidrógeno con proteínas o enzimas, inhibiendo potencialmente su actividad. El grupo éster fenilmetílico puede mejorar la lipofilia del compuesto, lo que le permite interactuar con las membranas lipídicas y afectar los procesos celulares .
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 2-butenoico, éster metílico
- Ácido 2-butenoico, 3-metil-, éster metílico
- Ácido 2-butenoico, 3-metil-, éster pentílico
Comparación
En comparación con estos compuestos similares, el ácido 2-butenoico, 3-(acetilamino)-, éster fenilmetílico, (2Z)- es único debido a la presencia de un grupo acetilamino y un grupo éster fenilmetílico.
Propiedades
Fórmula molecular |
C13H15NO3 |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
benzyl (Z)-3-acetamidobut-2-enoate |
InChI |
InChI=1S/C13H15NO3/c1-10(14-11(2)15)8-13(16)17-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,14,15)/b10-8- |
Clave InChI |
NYVAYJMGDWOMQI-NTMALXAHSA-N |
SMILES isomérico |
C/C(=C/C(=O)OCC1=CC=CC=C1)/NC(=O)C |
SMILES canónico |
CC(=CC(=O)OCC1=CC=CC=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12125575.png)
![2-amino-1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125576.png)
![6-phenyl-2-pyridin-3-yl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12125577.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B12125583.png)
![2-methyl-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12125593.png)
![N-(4-{[2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide](/img/structure/B12125595.png)
![propan-2-yl {[4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12125600.png)
![6-({[4-(2-Chlorophenoxy)phenyl]sulfonyl}amino)hexanoic acid](/img/structure/B12125606.png)
![4-bromo-N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12125613.png)
![butyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12125621.png)

)amin e](/img/structure/B12125645.png)
![Ethyl 1-[(3-chlorophenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B12125648.png)

